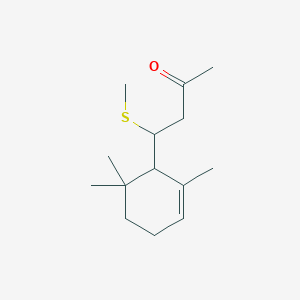
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is an organic compound that features a unique combination of a methylsulfanyl group and a trimethylcyclohexene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-(methylsulfanyl)butan-2-one with 2,6,6-trimethylcyclohex-2-en-1-yl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
4-(Methylsulfanyl)butan-2-one: Lacks the trimethylcyclohexene moiety, resulting in different chemical and biological properties.
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)butan-2-one:
Uniqueness
4-(Methylsulfanyl)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one is unique due to the presence of both the methylsulfanyl group and the trimethylcyclohexene moiety
属性
CAS 编号 |
90520-01-7 |
|---|---|
分子式 |
C14H24OS |
分子量 |
240.41 g/mol |
IUPAC 名称 |
4-methylsulfanyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(16-5)9-11(2)15/h7,12-13H,6,8-9H2,1-5H3 |
InChI 键 |
RGHAXLGMBPHFFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(C1C(CC(=O)C)SC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


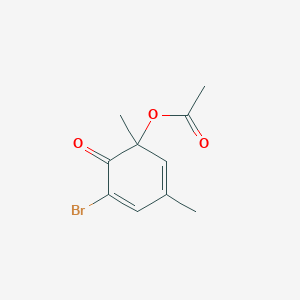
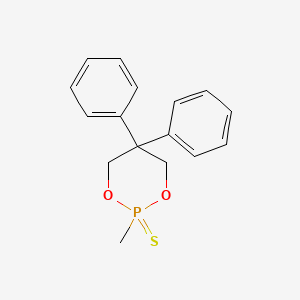
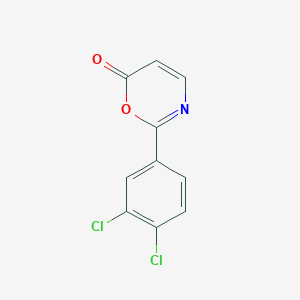
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
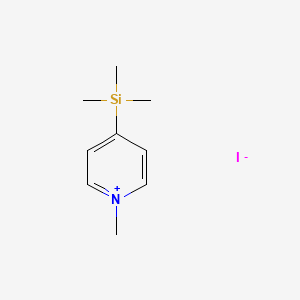

![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
